2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the methoxyethyl and phenyl groups. The final step involves the acylation of the amide group with the appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE include other pyrrolo[3,2-d]pyrimidine derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C26H28N4O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-18(2)19-9-11-21(12-10-19)28-23(31)16-30-15-22(20-7-5-4-6-8-20)24-25(30)26(32)29(17-27-24)13-14-33-3/h4-12,15,17-18H,13-14,16H2,1-3H3,(H,28,31) |
InChI Key |
LPOIEHWGPUWPML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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